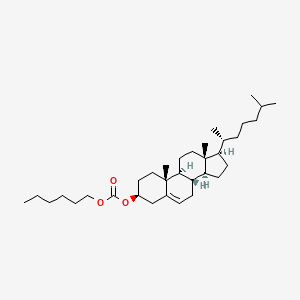

cholesterol n-hexyl carbonate

Übersicht

Beschreibung

cholesterol n-hexyl carbonate, with the chemical formula C34H58O3 and a molecular weight of 514.84 g/mol, is a derivative of cholesterol. This compound is primarily used in research settings, particularly in the fields of biochemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: cholesterol n-hexyl carbonate can be synthesized through the esterification of cholesterol with hexyl chloroformate. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid produced during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale esterification reactions. The process would likely involve continuous flow reactors to maintain consistent reaction conditions and optimize yield .

Analyse Chemischer Reaktionen

Types of Reactions: cholesterol n-hexyl carbonate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis can occur under acidic or basic conditions, leading to the formation of cholesterol and hexyl alcohol. Transesterification involves the exchange of the hexyl group with another alcohol, forming a different cholesterol ester .

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Transesterification: Catalysts such as sodium methoxide or enzymes like lipases.

Major Products:

Hydrolysis: Cholesterol and hexyl alcohol.

Transesterification: Cholesterol esters with different alcohol groups.

Wissenschaftliche Forschungsanwendungen

Drug Delivery Systems

Cholesterol n-hexyl carbonate as a drug carrier

Cholesterol derivatives, including n-hexyl carbonate, are increasingly being utilized in drug delivery systems due to their ability to enhance the solubility and bioavailability of poorly soluble drugs. For instance, studies have shown that functionalizing nanoparticles with cholesterol-based compounds can significantly improve their cellular binding ability and therapeutic efficacy. One study demonstrated that cholesterol hydrogen succinate improved the drug delivery efficacy of doxorubicin by enhancing its adsorption due to hydrophobic interactions on the surface of nanoparticles .

Nanocarrier development

The development of β-cyclodextrin nanosponge functionalized with cholesterol has been reported to enhance drug loading and release profiles. This approach allows for targeted delivery of hydrophobic drugs, improving their therapeutic effects while minimizing side effects .

Material Science

Liquid Crystalline Phases

This compound exhibits thermotropic behavior, forming liquid crystalline phases that are useful in material science. Research indicates that sodium cholesteryl carbonate derivatives can create structures analogous to those observed in cholesterol esters, which have potential applications in the development of advanced materials such as sensors and displays . The phase behavior and thermal properties of these compounds can be characterized using techniques like differential scanning calorimetry and small-angle X-ray scattering.

Gelators and Liquid Crystals

Cholesterol-based compounds are also explored as gelators for creating stable gel-like materials. These materials can be used in various applications, including cosmetics and pharmaceuticals, where controlled release and stability are crucial .

Biomedical Applications

Anticancer Properties

Recent investigations into cholesterol derivatives have highlighted their potential as anticancer agents. For example, the cytotoxicity of certain cholesterol-based compounds has been evaluated against various cancer cell lines, showing selective activity against specific types like colon adenocarcinoma . The incorporation of functional groups into the cholesterol structure has been found to enhance its antiproliferative activity, making these derivatives promising candidates for cancer treatment.

Antimicrobial Activity

Cholesterol derivatives have also been studied for their antimicrobial properties. The development of new compounds based on cholesterol scaffolds has led to the identification of agents with significant antibacterial activity against resistant strains . This aspect positions this compound as a potential candidate in the fight against infectious diseases.

Case Studies

Wirkmechanismus

The mechanism of action of cholesterol n-hexyl carbonate involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This property makes it useful in drug delivery, as it can enhance the absorption of hydrophobic drugs. The compound’s ester bond can be hydrolyzed by esterases, releasing cholesterol and hexyl alcohol, which can then participate in various metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Cholesterol Oleate: Another cholesterol ester, but with an oleic acid moiety instead of hexyl carbonate.

Cholesterol Acetate: A simpler ester with an acetate group.

Cholesteryl Ethyl Ether: An ether derivative of cholesterol.

Uniqueness: cholesterol n-hexyl carbonate is unique due to its specific ester linkage with hexyl carbonate, which imparts distinct physicochemical properties. Its longer alkyl chain compared to acetate or ethyl ether derivatives results in different interactions with lipid membranes and other molecules .

Biologische Aktivität

Cholesterol n-hexyl carbonate (CHC) is a cholesterol derivative that has garnered interest in the field of lipid metabolism and its potential biological activities. This article explores the biological activity of CHC, including its mechanisms of action, effects on cellular processes, and implications for health.

Chemical Structure and Properties

This compound is an ester formed from cholesterol and hexyl carbonate. Its structure can be represented as follows:

- Chemical Formula : C₁₈H₃₆O₃

- Molecular Weight : 294.48 g/mol

The presence of the hexyl group enhances its hydrophobic characteristics, which influences its interaction with biological membranes and lipid metabolism.

1. Lipid Metabolism

Research indicates that cholesterol esters, including CHC, play a significant role in lipid metabolism. They are involved in the transport and storage of cholesterol within cells. The biological activity of CHC may be attributed to its ability to modulate lipid profiles and influence cholesterol homeostasis. For example, studies have shown that cholesterol esters can affect the expression of genes involved in lipid metabolism and transport, such as ATP-binding cassette transporters (ABCs) .

2. Cellular Uptake and Membrane Interaction

Cholesterol derivatives are known to facilitate cellular uptake of various biomolecules. The hydrophobic nature of CHC allows it to integrate into cellular membranes, potentially altering membrane fluidity and permeability. This property is crucial for the delivery of therapeutic agents, particularly in drug delivery systems where enhanced membrane fusion is desired .

Table 1: Summary of Key Studies on this compound

Case Study: this compound in Drug Delivery

A recent study explored the use of CHC in lipid nanoparticles for mRNA delivery systems. The findings suggested that incorporating CHC into lipid formulations improved the stability and efficacy of mRNA delivery by enhancing membrane fusion capabilities . This highlights the potential application of CHC in developing novel therapeutic strategies.

Implications for Health

The biological activity of this compound has significant implications for health, particularly concerning cardiovascular diseases and metabolic disorders. By influencing lipid metabolism and cellular inflammation, CHC may play a role in managing conditions such as hyperlipidemia and atherosclerosis.

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H58O3/c1-7-8-9-10-22-36-32(35)37-27-18-20-33(5)26(23-27)14-15-28-30-17-16-29(25(4)13-11-12-24(2)3)34(30,6)21-19-31(28)33/h14,24-25,27-31H,7-13,15-23H2,1-6H3/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPRFOWGXDAFNL-DYQRUOQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H58O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659876 | |

| Record name | (3beta)-Cholest-5-en-3-yl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15455-80-8 | |

| Record name | Cholest-5-en-3-ol (3β)-, hexyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15455-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta)-Cholest-5-en-3-yl hexyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.